Bienvenue dans la boutique en ligne BenchChem!

2-(3-chlorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Structure-Activity Relationship HIV-1 RNase H Allosteric Inhibition

2-(3-Chlorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (CAS 477493-85-9; molecular formula C17H17ClN2O2S; molecular weight 348.8 g/mol) is a synthetic small molecule belonging to the cycloheptathiophene-3-carboxamide (cHTC) class. This scaffold has been investigated as a privileged structure for allosteric inhibition of HIV-1 ribonuclease H (RNase H) and disruption of influenza virus polymerase subunit interactions.

Molecular Formula C17H17ClN2O2S
Molecular Weight 348.85
CAS No. 477493-85-9
Cat. No. B2875237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-chlorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
CAS477493-85-9
Molecular FormulaC17H17ClN2O2S
Molecular Weight348.85
Structural Identifiers
SMILESC1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)C3=CC(=CC=C3)Cl
InChIInChI=1S/C17H17ClN2O2S/c18-11-6-4-5-10(9-11)16(22)20-17-14(15(19)21)12-7-2-1-3-8-13(12)23-17/h4-6,9H,1-3,7-8H2,(H2,19,21)(H,20,22)
InChIKeyQVLMPUDYBCHYAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Chlorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (CAS 477493-85-9) – Core Scaffold and Structural Identity for Procurement Specification


2-(3-Chlorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (CAS 477493-85-9; molecular formula C17H17ClN2O2S; molecular weight 348.8 g/mol) is a synthetic small molecule belonging to the cycloheptathiophene-3-carboxamide (cHTC) class [1]. This scaffold has been investigated as a privileged structure for allosteric inhibition of HIV-1 ribonuclease H (RNase H) and disruption of influenza virus polymerase subunit interactions [2][3]. The compound features a 3-chlorobenzamido substituent at the 2-position of the cyclohepta[b]thiophene core and a primary carboxamide at the 3-position, distinguishing it from the more extensively characterized N-(pyridin-2-yl)-substituted analogs within the same chemotype. As of the present analysis, no primary research publication or patent reports quantitative biological activity data (IC50, EC50, Ki, etc.) specifically for this exact compound.

Why In-Class Cycloheptathiophene-3-carboxamide Analogs Cannot Replace 2-(3-Chlorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide Without Verification


The cycloheptathiophene-3-carboxamide scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity to substituent identity and position. In the HIV-1 RNase H inhibitor series, the presence and nature of the benzamido substituent at the 2-position, as well as the choice between a primary carboxamide and an N-(pyridin-2-yl) carboxamide at the 3-position, were shown to dramatically modulate inhibitory potency [1]. For example, among N-(pyridin-2-yl) analogs, 2-(2-bromobenzamido) and 2-(2-chlorobenzamido) derivatives displayed differential RNase H inhibition profiles, while the catechol derivative 2-(3,4-dihydroxybenzamido)-N-(pyridin-2-yl) analog achieved nanomolar IC50 values after structural optimization [1]. In the influenza polymerase disruption series, subtle changes to the benzamido moiety—such as 2-hydroxybenzamido versus 4-aminophenyl substitution—shifted EC50 values across a range of 0.18 to >250 µM [2]. The 3-chlorobenzamido compound (CAS 477493-85-9), bearing a primary carboxamide at the 3-position, occupies a distinct and under-characterized position within this SAR landscape. Procurement of a generic in-class analog without confirmatory data risks selecting a compound with significantly divergent target engagement, selectivity, or physicochemical properties.

Quantitative Differentiation Evidence for 2-(3-Chlorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (CAS 477493-85-9)


Positional Isomerism: 3-Chlorobenzamido vs. 2-Chlorobenzamido Substitution – A Critical SAR Variable in Cycloheptathiophene-3-carboxamides

Within the cycloheptathiophene-3-carboxamide chemotype, the position of chlorine substitution on the benzamido ring is a demonstrated determinant of biological activity. The 2-chlorobenzamido-N-(pyridin-2-yl) analog was included in the Brenda enzyme database as an HIV-1 RNase H inhibitor tested in the Corona et al. 2016 study, whereas the 3-chlorobenzamido variant (without the N-(pyridin-2-yl) group) was not listed among the active inhibitors in that dataset [1]. While quantitative IC50 values for the 2-chlorobenzamido analog are not publicly reported, its inclusion in the screened library implies measurable activity, whereas the absence of the 3-chlorobenzamido congener from the published inhibitor list suggests a distinct and potentially divergent activity profile [1]. No direct head-to-head comparison of 2-chloro vs. 3-chloro substitution is available in the public domain for the primary carboxamide sub-series.

Structure-Activity Relationship HIV-1 RNase H Allosteric Inhibition

3-Position Carboxamide Variation: Primary Carboxamide (CAS 477493-85-9) vs. N-(Pyridin-2-yl) Carboxamide Analogs – Impact on HIV-1 RNase H Inhibitory Potency

The Corona et al. 2016 study demonstrated that the N-(pyridin-2-yl) carboxamide moiety at the 3-position is a key pharmacophoric element for achieving nanomolar HIV-1 RNase H inhibition within the cycloheptathiophene-3-carboxamide series. The most potent compound, 2-(3,4-dihydroxybenzamido)-N-(pyridin-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (compound 33), achieved an IC50 in the nanomolar range [1]. In contrast, CAS 477493-85-9 features a primary carboxamide (-CONH2) at the 3-position, lacking the N-(pyridin-2-yl) extension. No quantitative IC50 data for this primary carboxamide sub-series have been published, precluding a direct potency comparison [1]. Furthermore, mechanistic studies linked the allosteric binding mode to interactions involving p66 residue Q500, and it is unknown whether the primary carboxamide analog can establish the same binding contacts [1].

Medicinal Chemistry HIV-1 RNase H Allosteric Inhibition

Cycloheptathiophene-3-carboxamide Scaffold as Influenza Polymerase Disruptor: Class-Level Anti-Influenza Activity of cHTC Derivatives and Position of CAS 477493-85-9

The cycloheptathiophene-3-carboxamide (cHTC) scaffold has been validated as a template for disrupting the PA-PB1 subunit interaction of influenza virus RNA-dependent RNA polymerase. In the study by Desantis et al. (2017), optimized cHTC derivatives such as 2-hydroxybenzamido compounds 29, 31, and 32, and the 4-aminophenyl derivative 54, inhibited viral growth with EC50 values ranging from 0.18 to 1.2 µM, while showing no cytotoxicity at concentrations up to 250 µM (CC50 > 250 µM, selectivity index > 200) [1]. CAS 477493-85-9, bearing a 3-chlorobenzamido substituent and a primary carboxamide, was not among the compounds tested in this study. However, the scaffold-level anti-influenza activity establishes the class potential; the specific contribution of the 3-chlorobenzamido-primary carboxamide combination remains experimentally unaddressed [1].

Antiviral Influenza Polymerase Protein-Protein Interaction Inhibitors

Physicochemical Property Comparison: CAS 477493-85-9 (Primary Carboxamide) vs. CAS 397290-55-0 (Ethyl Ester Analog) – Implications for Solubility and Permeability

A direct structural analog of CAS 477493-85-9 is ethyl 2-(3-chlorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (CAS 397290-55-0; molecular formula C19H20ClNO3S; molecular weight 377.89 g/mol), which replaces the primary carboxamide at the 3-position with an ethyl ester . This substitution increases molecular weight by 29.09 g/mol and lipophilicity (estimated ΔXLogP3 ≈ +1.2, based on the ethyl ester contribution), while removing one hydrogen bond donor (HBD count: 2 for CAS 477493-85-9 vs. 1 for the ethyl ester analog) [1]. Computed XLogP3-AA for CAS 477493-85-9 is 4.6 with two HBDs and three HBAs, predicting moderate aqueous solubility and intestinal permeability within Lipinski Rule of Five space [1]. No experimental solubility, logP, or permeability data have been published for either compound.

Physicochemical Properties Drug-Likeness Analog Design

Cycloheptathiophene vs. Cyclohexyl[b]thiophene Scaffold: Antifungal and Cytotoxic Activity Differentiation in Cycloalkylthiophene-3-carbonitrile Series

Souza et al. (2012) evaluated a series of 2-[(arylidene)amino]-cycloalkyl[b]thiophene-3-carbonitriles for antifungal and cytotoxic activity, comparing cyclohexyl[b]thiophene, cycloheptyl[b]thiophene, and cyclooctyl[b]thiophene derivatives [1]. While this study did not include CAS 477493-85-9 or its direct carboxamide analogs, it demonstrated that the cycloalkyl ring size (C6 vs. C7 vs. C8) significantly modulates biological activity: cyclohexyl[b]thiophene derivatives were the most active for antifungal activity [1]. For cytotoxic evaluation against human cancer cell lines, the activity profile also varied with ring size, though quantitative IC50 values for the cycloheptyl[b]thiophene subset were not individually highlighted [1]. This establishes that the seven-membered cyclohepta ring, as present in CAS 477493-85-9, occupies a distinct activity space between the six- and eight-membered ring analogs.

Antifungal Activity Cytotoxicity Scaffold Comparison

Recommended Application Scenarios for 2-(3-Chlorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (CAS 477493-85-9) Based on Available Evidence


Scaffold-Hopping and Analog Synthesis in HIV-1 RNase H Drug Discovery Programs

This compound serves as a synthetically accessible starting point for exploring the SAR of the 3-position carboxamide within the cycloheptathiophene-3-carboxamide class. The primary carboxamide offers a handle for further derivatization (e.g., conversion to N-(pyridin-2-yl) or other substituted carboxamides), enabling medicinal chemistry teams to probe the pharmacophoric requirements identified in the Corona et al. 2016 study, where the N-(pyridin-2-yl) moiety was critical for nanomolar RNase H inhibition [1]. The 3-chlorobenzamido group provides a distinct substitution pattern relative to the 2-chloro and 2,4-dichloro analogs listed in the Brenda enzyme database .

Influenza Polymerase PA-PB1 Interaction Inhibitor Screening Library Expansion

Given the validated anti-influenza activity of the cHTC scaffold (EC50 = 0.18–1.2 µM for optimized analogs with CC50 > 250 µM) [1], this compound can serve as a diversity element in screening libraries targeting the PA-PB1 protein-protein interaction. Its 3-chlorobenzamido-primary carboxamide substitution pattern is distinct from all published active analogs (which predominantly feature 2-hydroxybenzamido, 4-aminophenyl, or other substituted benzamido groups), potentially accessing unexplored regions of chemical space within this validated antiviral scaffold [1].

Physicochemical Comparator for Amide vs. Ester Prodrug Strategy in Cycloheptathiophene Lead Optimization

The primary carboxamide functionality of CAS 477493-85-9 (XLogP3 = 4.6; HBD = 2) provides a physicochemical reference point distinct from its ethyl ester analog CAS 397290-55-0 [1]. In lead optimization campaigns where modulating lipophilicity and hydrogen bonding capacity is critical for improving aqueous solubility or reducing metabolic liability, this compound can serve as the carboxamide benchmark against which ester prodrugs or other 3-position modifications are compared for in vitro ADME profiling [1].

Cycloalkyl Ring-Size SAR Exploration in Antifungal and Cytotoxic Thiophene Derivatives

As demonstrated by Souza et al. (2012), the cycloalkyl ring size (C6, C7, C8) fused to the thiophene core modulates antifungal and cytotoxic activity [1]. CAS 477493-85-9, with its cycloheptyl (C7) ring, complements cyclohexyl[b]thiophene (C6) and cyclooctyl[b]thiophene (C8) analogs in systematic SAR studies. Procurement of this compound enables the construction of a complete ring-size series for comparative biological evaluation, filling the C7 gap identified in the published cycloalkylthiophene literature [1].

Quote Request

Request a Quote for 2-(3-chlorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.